molecular formula C17H18BrN3O2 B11564894 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11564894
M. Wt: 376.2 g/mol
InChI Key: CBLQPDSMQMJTCT-KEBDBYFISA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazides and is characterized by the presence of a bromine atom, a methoxy group, and a methylidene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and methoxy group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-12-3-6-15(7-4-12)19-11-17(22)21-20-10-13-9-14(18)5-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

CBLQPDSMQMJTCT-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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